molecular formula C24H29N3O5 B11018555 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}acetamide

Cat. No.: B11018555
M. Wt: 439.5 g/mol
InChI Key: GXHHAKLPNYTXPB-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}acetamide is a complex organic compound with a molecular formula of C20H25N3O5 It is characterized by the presence of multiple functional groups, including methoxy, phenyl, and imidazolidinone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Phenyl Ethyl Intermediate: The initial step involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate ethylamine to form the phenyl ethyl intermediate.

    Imidazolidinone Formation: The intermediate is then reacted with an isocyanate derivative to form the imidazolidinone ring.

    Acetamide Formation: Finally, the imidazolidinone intermediate is acetylated using acetic anhydride under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The imidazolidinone ring can be reduced to form amine derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}acetamide has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Shares the phenyl ethyl and methoxy groups but lacks the imidazolidinone ring.

    3,4-Dimethoxyphenethylamine: Similar phenyl ethyl structure but without the acetamide and imidazolidinone groups.

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}acetamide is unique due to the presence of the imidazolidinone ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.

Properties

Molecular Formula

C24H29N3O5

Molecular Weight

439.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2,5-dioxo-1-(4-propan-2-ylphenyl)imidazolidin-4-yl]acetamide

InChI

InChI=1S/C24H29N3O5/c1-15(2)17-6-8-18(9-7-17)27-23(29)19(26-24(27)30)14-22(28)25-12-11-16-5-10-20(31-3)21(13-16)32-4/h5-10,13,15,19H,11-12,14H2,1-4H3,(H,25,28)(H,26,30)

InChI Key

GXHHAKLPNYTXPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)C(NC2=O)CC(=O)NCCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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